N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by the reduction of the nitro group to an amine, and subsequent bromination . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole ring structure and have been studied for their biological properties.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C16H23N3O/c1-12(2)10-19-11-16(13(3)18-19)17-9-14-6-5-7-15(8-14)20-4/h5-8,11-12,17H,9-10H2,1-4H3 |
InChI Key |
CWXINMJTYAUPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)OC)CC(C)C |
Origin of Product |
United States |
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